molecular formula C21H25NO5 B13728573 3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid

3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid

Cat. No.: B13728573
M. Wt: 371.4 g/mol
InChI Key: IYWMDICKMZDSSC-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group and a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the protection of an amino acid with a Boc group, followed by the introduction of the phenoxyphenyl group through a series of coupling reactions. The reaction conditions often include the use of coupling reagents such as EDCI or DCC, and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: The phenoxyphenyl moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the phenoxyphenyl group or the butyric acid chain.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Acidic conditions using trifluoroacetic acid to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phenoxyphenyl ketone, while reduction could produce a phenoxyphenyl alcohol.

Scientific Research Applications

3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then interact with various biological molecules. The phenoxyphenyl moiety may also play a role in binding to specific receptors or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-4-phenylbutyric Acid: Lacks the phenoxy group, making it less complex.

    4-(4-Phenoxyphenyl)butyric Acid: Does not have the Boc-protected amino group.

Uniqueness

3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid is unique due to the presence of both the Boc-protected amino group and the phenoxyphenyl moiety

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenoxyphenyl)butanoic acid

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-16(14-19(23)24)13-15-9-11-18(12-10-15)26-17-7-5-4-6-8-17/h4-12,16H,13-14H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

IYWMDICKMZDSSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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